molecular formula C10H21Cl B13240948 1-Chloro-2,2,5,5-tetramethylhexane

1-Chloro-2,2,5,5-tetramethylhexane

Cat. No.: B13240948
M. Wt: 176.72 g/mol
InChI Key: ASMBGTMFUOBUCA-UHFFFAOYSA-N
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Description

1-Chloro-2,2,5,5-tetramethylhexane ( 1466661-39-1) is an organic compound with the molecular formula C10H21Cl and a molecular weight of 176.72 g/mol . Its structure, defined by the SMILES string CC(C)(C)CCC(C)(C)CCl, features a chloro-terminated chain with significant steric hindrance from the four methyl groups . This configuration makes it a valuable building block in synthetic organic chemistry, particularly for constructing complex hydrocarbon frameworks with high branching. This chloroalkane is notably used in coupling reactions, such as the Wurtz reaction, to form symmetric, highly branched hydrocarbons. For example, it serves as a precursor for the synthesis of 2,2,5,5-tetramethylhexane, a hydrocarbon with a known boiling point of 138.8°C and a flash point of 31.6°C . The sterically crowded nature of the molecule presents unique reactivity, offering researchers a pathway to study and create advanced molecular architectures that are useful in areas such as materials science and as model compounds in petrochemical research . This product is strictly for professional laboratory research and development. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheets and handle this compound using appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H21Cl

Molecular Weight

176.72 g/mol

IUPAC Name

1-chloro-2,2,5,5-tetramethylhexane

InChI

InChI=1S/C10H21Cl/c1-9(2,3)6-7-10(4,5)8-11/h6-8H2,1-5H3

InChI Key

ASMBGTMFUOBUCA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCC(C)(C)CCl

Origin of Product

United States

Reaction Chemistry and Mechanistic Investigations of 1 Chloro 2,2,5,5 Tetramethylhexane

Elimination Reactions (E1 and E2) from 1-Chloro-2,2,5,5-tetramethylhexane

Elimination reactions provide a route to synthesizing alkenes from alkyl halides. The two primary mechanisms, E1 and E2, are distinguished by their kinetics and stereochemical requirements.

Standard E1 and E2 reactions involve the removal of the leaving group from the alpha-carbon and a proton from an adjacent beta-carbon. A critical examination of the structure of this compound reveals that the beta-carbon (C2) is a quaternary carbon, meaning it has no hydrogen atoms attached.

This absence of beta-hydrogens makes a direct E2 or E1 beta-elimination impossible. The E2 mechanism, which requires a concerted removal of a beta-proton and the leaving group in an anti-periplanar arrangement, cannot proceed. ntu.edu.sgjove.com Similarly, a standard E1 reaction, which involves deprotonation at the beta-position after carbocation formation, is also not feasible.

However, elimination products can be formed through a pathway involving carbocation rearrangement, analogous to the S_N1 pathway. The process would be:

Slow Ionization : Formation of the primary carbocation at C1.

Rearrangement : A 1,2-methyl shift from C2 to C1 yields a more stable tertiary carbocation at C2.

Deprotonation : A base removes a proton from a carbon adjacent to the new carbocation center (C2). This can occur from C3 or from the methyl group that shifted (now part of an ethyl group at C1).

Following rearrangement, the elimination exhibits regioselectivity . According to Zaitsev's rule , when multiple alkene products can be formed, the most highly substituted (and thus most stable) alkene is the major product. msu.edulumenlearning.comlibretexts.org In this case, abstraction of a proton from C3 would lead to a more substituted alkene than abstraction from the ethyl group at C1. Therefore, the Zaitsev product would be favored. Since the key step is elimination from an achiral carbocation intermediate, these reactions are generally not stereoselective. lumenlearning.com

For highly hindered substrates like this compound, where S_N2 and direct E2 reactions are blocked, the competition is primarily between the S_N1 and E1 pathways, both of which proceed through the same rearranged carbocation intermediate. libretexts.org The product distribution is therefore determined by the fate of this intermediate: attack by a nucleophile (S_N1) or deprotonation by a base (E1).

Several factors influence this competition:

Basicity of the Reagent : Strong bases favor elimination. Reagents that are strong bases but poor nucleophiles, especially bulky bases like potassium tert-butoxide, will almost exclusively yield elimination products. libretexts.orgntu.edu.sg Weakly basic, good nucleophiles will favor substitution.

Temperature : Elimination reactions are favored at higher temperatures. youtube.com This is because elimination results in an increase in the number of molecules in the system, leading to a positive entropy change, which becomes more significant at higher temperatures.

Table 2: Predicted Reaction Outcomes for this compound

Reagent / Conditions Expected Major Pathway Primary Product(s)
Strong, non-bulky base (e.g., NaOEt) at high temp. E1 (after rearrangement) Rearranged Alkenes (Zaitsev product dominates)
Strong, bulky base (e.g., KOtBu) E1 (after rearrangement) Rearranged Alkenes (Zaitsev product dominates)
Weak nucleophile / weak base (e.g., CH₃OH, heat) S_N1 / E1 (after rearrangement) Mixture of rearranged ether and rearranged alkenes
Good nucleophile / weak base (e.g., I⁻ in acetone) Extremely Slow Reaction Minimal product formation

Radical Reactions Involving this compound

The term "reactions involving" can include the formation of the title compound. The synthesis of this compound is effectively achieved via the free-radical halogenation of its parent alkane, 2,2,5,5-tetramethylhexane (B86233). chegg.com This reaction typically proceeds by exposing the alkane to chlorine gas (Cl₂) in the presence of ultraviolet (UV) light. lumenlearning.com

The mechanism involves three stages:

Initiation : UV light induces homolytic cleavage of the Cl-Cl bond, generating two highly reactive chlorine radicals (Cl•).

Propagation : A chlorine radical abstracts a hydrogen atom from the alkane to form HCl and an alkyl radical. This alkyl radical then reacts with another Cl₂ molecule to form the chloroalkane product and a new chlorine radical, which continues the chain.

Termination : The reaction ceases when two radicals combine.

The regioselectivity of free-radical chlorination is not high. The chlorine radical is very reactive and abstracts primary (1°), secondary (2°), and tertiary (3°) hydrogens at different rates, but the differences are not large. The parent alkane, 2,2,5,5-tetramethylhexane, has 18 primary hydrogens and 4 secondary hydrogens. The relative reactivity for abstraction by a chlorine radical is approximately 1 for 1° hydrogens and 3.8 for 2° hydrogens.

The statistical distribution of the monochlorinated products can be estimated as follows:

Primary Hydrogens : 18 H × reactivity of 1 = 18.0

Secondary Hydrogens : 4 H × reactivity of 3.8 = 15.2

This calculation predicts a mixture of products, with this compound being the major product, but with a substantial amount of 3-chloro-2,2,5,5-tetramethylhexane also being formed.

Table 3: Calculated Product Distribution for Monochlorination of 2,2,5,5-Tetramethylhexane

Product Name Type of Hydrogen Abstracted Calculation Relative Amount Predicted Yield
This compound Primary (1°) 18 H × 1.0 18.0 ~54%
3-Chloro-2,2,5,5-tetramethylhexane Secondary (2°) 4 H × 3.8 15.2 ~46%

Radical Halogenation and Functionalization of Tetramethylhexane Derivatives

The synthesis of this compound is itself an example of radical chemistry, typically achieved through the free-radical chlorination of its parent alkane, 2,2,5,5-tetramethylhexane. The mechanism for this type of reaction proceeds via a classic radical chain reaction involving initiation, propagation, and termination steps.

Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) by heat or UV light to generate two chlorine radicals (Cl•).

Propagation: A chlorine radical then abstracts a hydrogen atom from the alkane (R-H) to form hydrogen chloride (H-Cl) and an alkyl radical (R•). This alkyl radical subsequently reacts with another molecule of Cl₂ to yield the chlorinated alkane (R-Cl) and a new chlorine radical, which continues the chain.

Termination: The reaction ceases when radicals combine with each other, for instance, when two chlorine radicals form Cl₂ or two alkyl radicals combine.

The regioselectivity of the hydrogen abstraction step is governed by a combination of statistical probability and the stability of the resulting alkyl radical. In 2,2,5,5-tetramethylhexane, there are three distinct types of hydrogen atoms: primary (1°), secondary (2°), and tertiary (3°). The general order of radical stability is 3° > 2° > 1°. However, due to the high reactivity and low selectivity of the chlorine radical, and the statistical abundance of primary hydrogens, chlorination can lead to a mixture of products. Despite the higher stability of secondary and tertiary radicals, the formation of this compound from the abstraction of a primary hydrogen is a major outcome.

Hydrogen TypePosition(s) in 2,2,5,5-tetramethylhexaneNumber of HydrogensResulting Radical
Primary (1°)C1, C1-methyls (from C2), C6-methyls (from C5)18Primary
Secondary (2°)C3, C44Secondary
Tertiary (3°)None0N/A

This table illustrates the different types of abstractable hydrogens in the parent alkane.

Further functionalization of the alkane can be achieved through various radical-mediated processes, although these can be challenging to control. nih.govrsc.org

Intermolecular and Intramolecular Radical Processes

Once the 2,2,5,5-tetramethylhexyl radical is formed during halogenation, it can participate in several processes. The primary intermolecular process is its reaction with a halogen molecule to propagate the chain reaction as intended. However, during the termination phase, two 2,2,5,5-tetramethylhexyl radicals can combine in a dimerization event. This would result in the formation of a C20 hydrocarbon, specifically 2,2,5,5,10,10,13,13-octamethyltetradecane, as a minor byproduct.

Intramolecular radical processes, such as 1,5-hydrogen shifts, are a known phenomenon in radical chemistry. In such a process, a radical center at one position can abstract a hydrogen atom from another position within the same molecule, typically through a six-membered ring transition state. For a radical at the C1 position of 2,2,5,5-tetramethylhexane, a 1,5-hydrogen shift could theoretically occur by abstracting a hydrogen from the C5 position. However, this would involve the formation of a less stable tertiary radical from a more stable primary radical, making it an unlikely event. Such intramolecular rearrangements are generally less common for simple alkyl radicals compared to other potential side reactions.

Organometallic Transformations and Cross-Coupling Reactions Utilizing this compound

The steric hindrance in this compound presents significant challenges for its use in organometallic chemistry, influencing both the formation of classical reagents and its participation in modern cross-coupling reactions.

Formation of Grignard Reagents and Organolithium Compounds

The generation of organometallic reagents from this compound is possible but often sluggish.

Grignard Reagents (R-MgX): The formation of the Grignard reagent, 2,2,5,5-tetramethylhexylmagnesium chloride, involves the reaction of the alkyl chloride with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF). wikipedia.org Studies on the closely related and sterically hindered neopentyl chloride have shown that this reaction is extraordinarily slow and may require activation, for instance, by adding a small amount of 1,2-dichloroethane. datapdf.com Despite the difficulty in its formation, research on neopentyl chloride confirms that the Grignard reagent forms without molecular rearrangement. acs.orgacs.org This indicates that the corresponding Grignard from this compound would also retain its carbon skeleton.

Organolithium Compounds (R-Li): Organolithium reagents are typically prepared by reacting an alkyl halide with lithium metal. masterorganicchemistry.com This reaction is also sensitive to steric hindrance. The formation of 2,2,5,5-tetramethylhexyllithium from this compound would be expected to be slow. An alternative method, metal-halogen exchange, involves reacting the alkyl halide with an existing organolithium reagent like t-butyllithium. saylor.orgwikipedia.org This is an equilibrium process that favors the formation of the more stable organolithium species. Given the highly basic and nucleophilic nature of the resulting reagent, it would be a powerful tool in synthesis if it can be formed efficiently.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, but their application with unactivated, sterically hindered alkyl chlorides like this compound is a significant challenge.

Suzuki Coupling: The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide. researchgate.net The standard catalytic cycle involves the oxidative addition of the halide to a Pd(0) complex. For sp³-hybridized alkyl chlorides, this step has a high activation barrier. Furthermore, the resulting alkylpalladium(II) intermediate is prone to rapid β-hydride elimination, which leads to undesired alkene byproducts instead of the coupled product. nih.gov To overcome these issues, specialized catalytic systems using highly electron-donating and sterically bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) have been developed to facilitate the difficult oxidative addition and suppress side reactions. researchgate.netacs.orgnih.govresearchgate.netrsc.org

Heck Reaction: The Mizoroki-Heck reaction couples an organic halide with an alkene. acs.org Similar to the Suzuki reaction, the use of unactivated alkyl halides is problematic due to slow oxidative addition and dominant β-hydride elimination pathways. nih.govacs.org In fact, β-hydride elimination is a necessary step to form the final product in the Heck reaction, but it must occur after the migratory insertion of the alkene. If it occurs from the initial alkylpalladium intermediate, it leads to decomposition. Recent advancements have shown that photoinduced or photoredox catalysis can enable Heck reactions with challenging alkyl chlorides, including tertiary ones, by proceeding through a different, radical-based mechanism that avoids the problematic steps of the traditional cycle. researchgate.netacs.orgnih.gov

ReactionCoupling PartnersCatalyst System ExampleConditionsKey Challenge(s)
Suzuki-Miyaura Coupling R-Cl + R'-B(OH)₂Pd₂(dba)₃ / SPhosK₃PO₄, Toluene/H₂O, 100 °CSlow oxidative addition; β-hydride elimination
Mizoroki-Heck Reaction R-Cl + AlkenePd(OAc)₂ / P(Cy)₃Cs₂CO₃, Dioxane, 120 °CSlow oxidative addition; premature β-hydride elimination
Photoinduced Heck Reaction R-Cl + AlkenePd(OAc)₂ / Dual Phosphine LigandsBase, Room Temp., Blue LED irradiationGeneration of active radical species

This table summarizes representative conditions and challenges for cross-coupling reactions with unactivated alkyl chlorides, analogous to this compound. nih.govresearchgate.net

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 1 Chloro 2,2,5,5 Tetramethylhexane

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive confirmation of the molecular formula of 1-Chloro-2,2,5,5-tetramethylhexane. By providing a highly accurate mass measurement of the molecular ion, HRMS distinguishes it from other ions with the same nominal mass. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak that is approximately one-third the intensity of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. wpmucdn.com

The fragmentation pattern observed in the mass spectrum provides crucial information about the molecule's structure. In alkanes, fragmentation often involves the cleavage of C-C bonds, leading to a series of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org For this compound, a prominent fragmentation pathway is the loss of a tert-butyl group, resulting in a highly stable tert-butyl cation. This leads to a base peak at an m/z of 57. chegg.com The fragmentation of the bond between the functional group and the α-carbon is a common occurrence. whitman.edu

Table 1: Key Mass Spectrometry Data for this compound

FeatureObservationSignificance
Molecular Ion Peak Present, with a characteristic 3:1 (M+:M+2) isotopic pattern. wpmucdn.comConfirms the presence of one chlorine atom.
High-Resolution Mass Provides a highly accurate mass for molecular formula determination.Unambiguously confirms the elemental composition.
Base Peak m/z 57. chegg.comIndicates the formation of a stable tert-butyl cation.
Fragmentation Pattern Shows characteristic losses of alkyl fragments. libretexts.orgwhitman.eduElucidates the connectivity of the carbon skeleton.

Comprehensive Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of this compound by providing information about the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum of this compound, the chemical shifts of the protons are influenced by the electronegativity of the chlorine atom and the steric bulk of the tert-butyl groups. Protons closer to the chlorine atom will be deshielded and appear at a lower field (higher ppm value). pdx.edudocbrown.info The signals for protons on the highly branched alkyl groups will appear in the typical upfield region for alkanes. libretexts.orglibretexts.org

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. docbrown.info The carbon attached to the chlorine atom will be significantly downfield due to the deshielding effect of the electronegative halogen. The quaternary carbons of the tert-butyl groups will also have a characteristic chemical shift. The chemical shifts of the methyl and methylene (B1212753) carbons can be predicted based on established empirical rules and comparison with similar structures. youtube.com

Coupling constants (J-values) in the ¹H NMR spectrum reveal the connectivity between adjacent non-equivalent protons. The magnitude of the coupling constant can provide information about the dihedral angle between protons, which is particularly useful in conformationally restricted systems. However, in highly flexible acyclic alkanes, observed coupling constants are often an average of the couplings in different populated conformations. researchgate.netnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH₂Cl ~3.5 - 4.0~50 - 60
-CH₂- ~1.3 - 1.7~40 - 50
-C(CH₃)₃ (quaternary) -~30 - 40
-C(CH₃)₃ (methyl) ~0.9 - 1.1~25 - 35

To definitively assign all proton and carbon signals and establish the connectivity of the molecule, advanced 2D-NMR techniques are employed. harvard.edulibretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. sdsu.eduyoutube.com Cross-peaks in the COSY spectrum will connect the signals of adjacent protons, confirming the -CH₂-CH₂- linkage in the hexane (B92381) chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edulibretexts.org This allows for the unambiguous assignment of each carbon signal based on the known assignment of its attached protons.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can offer insights into its conformational preferences.

The IR spectrum will show characteristic C-H stretching and bending vibrations for the alkyl portions of the molecule in the regions of 3000-2850 cm⁻¹ and 1470-1350 cm⁻¹, respectively. orgchemboulder.com A key absorption will be the C-Cl stretching vibration, which typically appears in the fingerprint region between 800 and 600 cm⁻¹. docbrown.info The presence of bulky tert-butyl groups can influence the exact position and intensity of these bands.

Raman spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar bonds. shu.ac.uk It can provide additional information about the carbon skeleton and the conformational properties of the highly branched alkane structure. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeIR Frequency Range (cm⁻¹)Raman Activity
C-H Stretch (sp³) 3000 - 2850 orgchemboulder.comStrong
C-H Bend (CH₃, CH₂) 1470 - 1350 orgchemboulder.comMedium
C-Cl Stretch 800 - 600 docbrown.infoMedium-Strong
C-C Stretch 1200 - 800Strong

Advanced Chromatographic Separation Techniques

Chromatographic methods are essential for assessing the purity of this compound and for analyzing it in complex mixtures.

Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the purity assessment and trace analysis of volatile compounds like this compound. nih.govlibretexts.orgsmithers.com In GC, the compound is separated from any impurities based on its boiling point and interaction with the stationary phase of the column. amazonaws.comlibretexts.org The high efficiency of modern capillary columns allows for the separation of closely related isomers and trace-level contaminants. amazonaws.com

The separated components then enter the mass spectrometer, which serves as a highly specific and sensitive detector. nist.gov The mass spectrum of the main peak can be used to confirm the identity of this compound, while the mass spectra of any minor peaks can be used to identify impurities. dtic.milbrjac.com.br The integration of the peak areas in the gas chromatogram provides a quantitative measure of the purity of the sample. researchgate.net The sensitivity of GC-MS allows for the detection and quantification of impurities at very low levels, which is critical for quality control. nih.gov

Chiral Chromatography for Enantiomeric and Diastereomeric Purity (if applicable to derivatives)

The application of chiral chromatography to this compound is not a common practice, as the molecule itself is achiral and therefore does not exist as enantiomers. The structure of this compound lacks a stereocenter, meaning it is superimposable on its mirror image.

However, the relevance of chiral chromatography could arise in the context of its synthetic derivatives. If a chemical reaction involving this compound leads to the formation of a new chiral center in the resulting product molecule, then chiral chromatography would become an essential analytical tool. Such a scenario would necessitate the separation and quantification of the resulting enantiomers or diastereomers to determine the enantiomeric excess or diastereomeric ratio of the reaction.

At present, the scientific literature does not extensively report on chiral derivatives of this compound that would require analysis by chiral chromatography. The focus of research has predominantly been on other analytical aspects of the parent compound and its non-chiral derivatives.

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization in chemical analysis is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for analysis by a particular analytical technique. For a saturated alkyl halide like this compound, derivatization can be employed to enhance its detectability by chromatographic methods such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), particularly when using detectors that rely on specific chemical properties that the parent compound lacks.

The primary goals of derivatizing this compound would be to introduce a chromophore for UV-Vis detection, a fluorophore for fluorescence detection, or a group that improves its ionization efficiency for mass spectrometry (MS).

Common Derivatization Reactions for Alkyl Halides:

Several nucleophilic substitution reactions can be utilized to derivatize this compound. The chlorine atom serves as a leaving group, allowing for the introduction of various functional groups.

Derivatizing Reagent Functional Group Introduced Resulting Derivative Class Enhanced Detection Method
Sodium IodideIodo-IodoalkaneGC-ECD (Electron Capture Detector)
ThiophenolPhenylthio-ThioetherGC-FPD (Flame Photometric Detector), HPLC-UV
Anthracene-9-thiolAnthracenylthio-ThioetherHPLC-Fluorescence
2,4-Dinitrophenylhydrazine2,4-Dinitrophenyl-Hydrazone (after conversion)HPLC-UV

One common strategy for enhancing the detectability of alkyl halides is through substitution with a nucleophile that contains a chromophoric or fluorophoric moiety. For instance, reaction with a thiol containing an aromatic group, such as thiophenol, would introduce a UV-active phenylthio group, making the derivative suitable for analysis by HPLC-UV. For even greater sensitivity, a reagent with a highly fluorescent group like anthracene (B1667546) can be used.

Another approach involves the conversion of the alkyl halide to a more volatile or thermally stable derivative for GC analysis. While this compound is amenable to GC analysis, its derivatization can be useful for confirmation or when dealing with complex matrices.

It is important to note that the steric hindrance at the carbon atom bearing the chlorine, due to the adjacent quaternary carbon (the neopentyl-like structure), will influence the reaction kinetics of these derivatization reactions. SN2-type reactions will be significantly hindered. Therefore, reaction conditions may need to be optimized to achieve satisfactory yields of the desired derivative.

Computational and Theoretical Chemistry Studies on 1 Chloro 2,2,5,5 Tetramethylhexane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) for Molecular Geometry and Electrostatic Potential

Density Functional Theory (DFT) is a widely used computational method to determine the optimized molecular geometry and electronic properties of molecules. researchgate.net For 1-chloro-2,2,5,5-tetramethylhexane, a DFT study would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to find the lowest energy conformation of the molecule. This would provide precise bond lengths, bond angles, and dihedral angles.

Furthermore, these calculations would yield the molecular electrostatic potential (MEP) map. The MEP is crucial for understanding the charge distribution and predicting sites for electrophilic and nucleophilic attack. In the case of this compound, one would expect a region of negative potential around the chlorine atom due to its high electronegativity and positive potential around the hydrogen atoms. However, specific values and detailed visualizations from dedicated studies are not available.

Ab Initio Calculations for High-Accuracy Energetic Predictions

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy for energetic predictions compared to DFT, albeit at a greater computational cost. researchgate.net These calculations would be employed to obtain highly accurate values for properties like the heat of formation, ionization potential, and electron affinity for this compound. Such high-accuracy data is essential for thermochemical studies and for benchmarking the results from less computationally expensive methods. At present, no such high-level ab initio studies for this compound have been found in the literature.

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes.

Investigation of Preferred Conformations and Rotational Barriers

Due to the presence of multiple single bonds, this compound can exist in various conformations. A comprehensive conformational analysis would involve systematically rotating the dihedral angles of the carbon backbone and the C-Cl bond to identify all possible conformers. The relative energies of these conformers would then be calculated to determine the most stable, or preferred, conformations.

Furthermore, the energy barriers for rotation between these stable conformations could be determined. This information is critical for understanding the flexibility of the molecule and its behavior in different environments. Without specific studies, it is not possible to present a potential energy surface or a table of relative conformational energies.

Influence of Steric Hindrance on Conformational Landscape

The conformational landscape of this compound is expected to be significantly influenced by steric hindrance. The bulky tert-butyl groups at positions 2 and 5 of the hexane (B92381) chain would restrict the rotational freedom around the central C-C bonds. This steric clash would likely lead to a limited number of low-energy conformations. The interaction between the chlorine atom and the methyl groups would also play a role in determining the preferred spatial arrangement of the molecule. A detailed analysis would require computational studies that quantify these steric interactions, which are currently unavailable.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model chemical reactions, identify transition states, and calculate activation energies. For this compound, potential reactions of interest could include nucleophilic substitution (SN1/SN2) or elimination (E1/E2) reactions.

Reaction pathway modeling would involve identifying the minimum energy path from reactants to products, passing through a transition state. The geometry of the transition state and its energy (the activation energy) are key parameters that determine the reaction rate. For example, modeling the reaction with a nucleophile would help to elucidate the preferred reaction mechanism and predict the stereochemical outcome. However, no such theoretical studies on the reactivity of this compound have been reported.

Computational Elucidation of Nucleophilic Substitution and Elimination Mechanisms

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides powerful tools to investigate the competition between nucleophilic substitution (SN2/SN1) and elimination (E2/E1) reactions. For this compound, these calculations are crucial for understanding its reactivity profile.

The defining feature of this molecule is the extreme steric hindrance around the α-carbon. The bulky tert-butyl group at the C2 position effectively shields the backside of the C-Cl bond, making a direct SN2 attack by a nucleophile exceptionally difficult. Computational models would predict a very high activation energy barrier for the SN2 pathway. Studies on simpler, yet analogous, neopentyl halides have shown that SN2 reactions are approximately 100,000 times slower than for ethyl halides due to this steric hindrance.

Conversely, elimination reactions become more favorable. The E2 mechanism, which involves a base abstracting a β-hydrogen, is generally preferred. However, in this compound, the β-hydrogens are on the C3 carbon. Computational studies would focus on modeling the transition state of the E2 reaction, which involves the simultaneous abstraction of a proton by a base and the departure of the chloride leaving group.

Recent computational studies on sterically hindered systems have challenged the traditional view that steric hindrance alone shuts down SN2 reactivity, suggesting instead that the increased reactivity of the competing E2 pathway is the primary reason for the low SN2 yield. Full-dimensional potential energy surface simulations on similar systems indicate that while the SN2 barrier is high, the E2 barrier is significantly lower, making elimination the dominant pathway.

Under conditions that favor unimolecular reactions (polar protic solvents, weak nucleophile/base), the SN1 and E1 pathways must be considered. Computational modeling of the SN1 pathway would begin with the formation of the primary carbocation. This species is highly unstable and would be predicted to undergo a rapid Wagner-Meerwein rearrangement. A DFT study on the gas-phase elimination of the analogous neopentyl chloride identified a rearrangement where a methyl group migrates to the vicinal carbon in a concerted manner with halogen migration, followed by elimination. For this compound, the initial primary carbocation at C1 would rearrange to a more stable tertiary carbocation at C2. Subsequent loss of a proton would lead to elimination (E1) products.

Table 1: Predicted Relative Activation Energies (ΔG‡) for Competing Pathways
Reaction PathwayRelative Activation EnergyKey Computational Insight
SN2Very HighExtreme steric hindrance from the C2 tert-butyl group prevents nucleophilic backside attack.
E2LowAbstraction of a β-hydrogen is sterically accessible and kinetically favored with a strong base.
SN1/E1ModerateInvolves a high-energy primary carbocation that rapidly rearranges to a more stable tertiary carbocation before substitution or elimination.

Prediction of Regioselectivity and Stereoselectivity in Reactions

Computational methods are instrumental in predicting the regioselectivity (which constitutional isomer is formed) and stereoselectivity (which stereoisomer is formed) of reactions involving this compound.

Regioselectivity: For the E2 reaction, the base abstracts a proton from a β-carbon. In this molecule, the only β-hydrogens are on the C3 carbon. Therefore, only one constitutional isomer, 2,5,5-trimethyl-1-heptene , is possible via a standard E2 pathway, meaning the reaction is inherently regioselective.

However, if an E1 mechanism is operative following the aforementioned carbocation rearrangement, two main elimination products could be formed from the tertiary carbocation at C2. The abstraction of a proton from C1 would yield 2,5,5-trimethyl-1-heptene , while abstraction from a C2-methyl group would yield the more substituted and thermodynamically more stable alkene, 2,3,5,5-tetramethyl-2-hexene , in accordance with Zaitsev's rule. Computational chemistry can predict the major product by calculating the activation energies for the different proton abstraction pathways from the rearranged carbocation. The lower energy pathway would correspond to the major product.

Stereoselectivity: The E2 reaction pathway has strict stereochemical requirements. It proceeds most efficiently via an anti-periplanar transition state, where the abstracted β-hydrogen and the leaving group are in the same plane but on opposite sides of the C-C bond. While the C2-C3 bond in the acyclic this compound can freely rotate to achieve this conformation, computational modeling could confirm the lowest energy transition state geometry. For cyclic analogs, such conformational requirements can dramatically affect reaction rates and product distribution. Since the potential E2 product (2,5,5-trimethyl-1-heptene) does not have stereoisomers, stereoselectivity is not a factor in this specific elimination. However, if derivatives were used where the resulting double bond could be either E or Z, computational modeling of the diastereomeric transition states would be essential to predict the product ratio.

Table 2: Predicted Products and Selectivity
MechanismPredicted Major Product(s)Selectivity Prediction Method
E22,5,5-trimethyl-1-hepteneAnalysis of available β-hydrogens; only C3 is available.
E1 (post-rearrangement)2,3,5,5-tetramethyl-2-hexeneCalculation of transition state energies for proton abstraction leading to different regioisomers (Zaitsev's rule).

Structure-Reactivity Relationship Predictions for this compound Derivatives

Computational chemistry allows for the systematic study of structure-reactivity relationships by modeling derivatives of the parent compound and calculating key chemical descriptors. By altering the substituents on the this compound framework, one can predict how changes in steric and electronic properties will influence reaction rates and mechanisms.

For instance, computational models could be used to:

Vary the Leaving Group: Replace the chloro group with bromo, iodo, or tosylate groups. Calculations of the C-X bond dissociation energy and the stability of the resulting anion (X⁻) would be performed. A lower bond dissociation energy and a more stable leaving group are computationally predicted to increase the rates of SN1, E1, and E2 reactions.

Introduce Substituents on the Backbone: Add electron-donating or electron-withdrawing groups at various positions along the hexane chain. DFT calculations could quantify the electronic effect of these substituents on the electron density at the reaction center and on the stability of any potential carbocation intermediates or transition states. For example, an electron-withdrawing group at C4 would be predicted to destabilize the transition states of all pathways, thus slowing the reaction rate.

Alter Steric Bulk: Modify the size of the alkyl groups at the C2 and C5 positions. Increasing the steric bulk further would be predicted to further disfavor the SN2 pathway and potentially influence the regioselectivity of elimination if bulkier bases are used, favoring the Hofmann (less substituted) product.

These individual calculations can be combined to establish Quantitative Structure-Reactivity Relationships (QSAR). By correlating computed parameters (like activation energies, bond energies, or partial atomic charges) with experimentally observable reaction rates for a series of related compounds, a predictive model can be built. This allows for the rational design of molecules with tailored reactivity without the need for exhaustive experimental synthesis and testing.

Environmental Fate and Degradation Pathways of 1 Chloro 2,2,5,5 Tetramethylhexane

Photolytic Degradation Mechanisms in Atmospheric and Aquatic Environments

Photolytic degradation, the breakdown of compounds by light, is a key process influencing the environmental persistence of chemicals. For 1-Chloro-2,2,5,5-tetramethylhexane, this process is anticipated to occur in both the atmosphere and in sunlit surface waters.

Reactions with Hydroxyl Radicals and Other Reactive Species

In the atmosphere, the primary degradation pathway for many organic compounds is through reaction with hydroxyl radicals (•OH), which are highly reactive and often referred to as the "detergent" of the troposphere. wikipedia.org The reaction between an alkane and a hydroxyl radical typically involves the abstraction of a hydrogen atom, leading to the formation of an alkyl radical and a water molecule. wikipedia.org

The rate of this reaction is dependent on the type of carbon-hydrogen bond present in the molecule. Tertiary C-H bonds are generally weaker and more susceptible to hydrogen abstraction than secondary or primary C-H bonds. This compound possesses one tertiary hydrogen atom, which is expected to be the primary site of attack by hydroxyl radicals. The high degree of branching in this molecule may, however, sterically hinder this reaction to some extent.

In aquatic environments, direct photolysis (absorption of light by the molecule itself) and indirect photolysis (reaction with photochemically produced reactive species like hydroxyl radicals, singlet oxygen, and peroxy radicals) can contribute to degradation. The extent of direct photolysis depends on the compound's ability to absorb light within the solar spectrum reaching the Earth's surface.

Biotransformation and Biodegradation Studies

The breakdown of chemical compounds by living organisms, particularly microorganisms, is a crucial environmental attenuation process. The structure of this compound, however, presents significant challenges to microbial degradation.

Microbial Degradation Pathways and Metabolite Identification

The biodegradation of halogenated hydrocarbons can proceed via various enzymatic pathways. acs.org Haloalkane dehalogenases, for example, are enzymes capable of cleaving the carbon-halogen bond, often initiating the degradation process. msu.edu However, the high degree of branching in this compound is a well-known factor that confers resistance to microbial attack. The quaternary carbon centers and the tertiary carbon to which the chlorine atom is attached create significant steric hindrance, making it difficult for microbial enzymes to access the carbon-chlorine bond or the hydrocarbon backbone.

No specific microbial degradation pathways or identified metabolites for this compound have been reported in the scientific literature. Based on studies of other highly branched alkanes, it is expected to be recalcitrant to biodegradation.

Factors Affecting Biodegradability (e.g., branching, halogen substitution)

Several molecular features of this compound strongly suggest low biodegradability:

Extensive Branching: The presence of two quaternary carbon atoms (tetramethyl groups) creates a highly compact and sterically hindered structure, which is a major impediment to enzymatic attack.

Tertiary Halogen Substitution: The chlorine atom is attached to a tertiary carbon. While some microorganisms can dehalogenate tertiary alkyl halides, it is generally a slower process compared to the dehalogenation of primary or secondary alkyl halides.

The combination of these structural features makes this compound a poor substrate for most known biodegrading microorganisms.

Hydrolytic Stability and Pathways in Aqueous Environments

Hydrolysis, the reaction with water, can be a significant degradation pathway for certain chemical compounds in aqueous environments. For alkyl halides, the rate and mechanism of hydrolysis are highly dependent on the structure of the alkyl group.

Tertiary alkyl halides, such as this compound, typically undergo hydrolysis via a unimolecular nucleophilic substitution (SN1) mechanism. msu.edupraxilabs.comlibretexts.org This process involves the slow, rate-determining ionization of the alkyl halide to form a carbocation intermediate, which then rapidly reacts with water to form an alcohol. msu.edulibretexts.org

The rate of hydrolysis for tertiary alkyl halides is generally faster than for primary or secondary alkyl halides under neutral or acidic conditions. msu.edu For example, the hydrolysis of tert-butyl chloride is significantly faster than that of ethyl bromide. msu.edu However, the stability of the resulting carbocation also plays a crucial role. The carbocation that would be formed from this compound is a tertiary carbocation, which is relatively stable.

While specific hydrolysis rate data for this compound is not available, the table below provides a qualitative comparison of hydrolysis mechanisms for different classes of alkyl halides.

Alkyl Halide ClassPredominant Hydrolysis MechanismGeneral Reactivity Trend
PrimarySN2 (Bimolecular Nucleophilic Substitution)Slower
SecondarySN1 / SN2Intermediate
TertiarySN1 (Unimolecular Nucleophilic Substitution)Faster

This table provides a generalized overview. Actual rates depend on specific structures and reaction conditions.

Given its structure as a tertiary alkyl halide, this compound is expected to undergo hydrolysis to form 2,2,5,5-tetramethylhexan-1-ol. The rate of this reaction would be a key factor in determining its persistence in aqueous environments.

Sorption and Environmental Transport Modeling in Soil and Water Matrices

The environmental transport and fate of this compound are governed by its physicochemical properties, which dictate its partitioning between soil, water, and air. Due to a lack of direct experimental data for this specific compound, its behavior is predicted based on the properties of analogous chemical structures and established environmental modeling principles.

A higher log Kow value suggests a stronger affinity for organic matter, leading to a higher Koc and greater sorption to soil. This, in turn, would reduce its concentration in the aqueous phase and limit its potential for leaching into groundwater. The relationship between log Kow and log Koc can be estimated using quantitative structure-activity relationship (QSAR) models.

The transport of this compound within soil and water matrices is influenced by several factors, including its water solubility, vapor pressure, and Henry's Law constant.

Water Solubility: The water solubility of this compound is expected to be low due to its hydrophobic nature. For instance, the water solubility of 1-chlorohexane (B165106) is approximately 5.99 x 10⁻³ g/100g at 20°C. nist.gov The larger size and increased branching of this compound would likely result in even lower water solubility. Low water solubility limits the amount of the compound that can be transported via surface water runoff or leach through the soil profile with infiltrating water.

Vapor Pressure and Volatilization: The vapor pressure of the parent alkane, 2,2,5,5-tetramethylhexane (B86233), is reported as 8.74 mmHg. nih.gov The addition of a chlorine atom would slightly decrease the vapor pressure. This relatively high vapor pressure suggests that volatilization from soil surfaces and water bodies could be a significant transport pathway for this compound.

Henry's Law Constant: The Henry's Law constant (H) provides a measure of the partitioning of a chemical between air and water at equilibrium. copernicus.org A high H value indicates a greater tendency for the compound to volatilize from water. While no direct data exists for this compound, it can be estimated from its vapor pressure and water solubility. Given its expected low water solubility and relatively high vapor pressure, the Henry's Law constant is likely to be high, suggesting that volatilization from moist soils and surface waters would be a rapid and significant process. For comparison, the Henry's Law constant for 1-chlorohexane is high, further supporting the likelihood of volatilization as a key transport mechanism.

Environmental transport models, such as fugacity models, can be employed to predict the partitioning and movement of this compound in different environmental compartments. These models would likely indicate that if released to soil, a significant portion would be expected to volatilize to the atmosphere, while the remainder would be strongly adsorbed to the organic fraction of the soil, with limited leaching to groundwater. If released to water, volatilization would be the dominant process, with some portion partitioning to sediment.

Data Table: Estimated and Comparative Physicochemical Properties for Environmental Transport Assessment

PropertyThis compound (Estimated)1-Chlorohexane (Experimental)2,2,5,5-Tetramethylhexane (Experimental)
Molecular FormulaC₁₀H₂₁ClC₆H₁₃ClC₁₀H₂₂
Molecular Weight ( g/mol )176.72 cymitquimica.com120.62142.28 nih.gov
Log KₒwHigh (estimated > 4)~3.69~5.0 (for decane)
Water SolubilityVery Low5.99 x 10⁻³ g/100g at 20°C nist.govInsoluble
Vapor Pressure (mmHg)Moderately High15.5 at 25°C8.74 nih.gov
Henry's Law ConstantHighHighHigh

Emerging Applications and Research Frontiers Involving 1 Chloro 2,2,5,5 Tetramethylhexane in Non Biological Contexts

Utilization in Advanced Materials Science as a Building Block

The exploration of novel building blocks is a cornerstone of materials science, aiming to create polymers and functional materials with tailored properties. The sterically hindered nature of 1-chloro-2,2,5,5-tetramethylhexane offers a unique scaffold for the development of advanced materials.

While direct polymerization of this compound is not a common application, its role as a precursor in modifying existing polymers is an area of potential. Post-polymerization functionalization is a powerful technique to introduce new properties to commodity polymers. acs.org For instance, the C-Cl bond in a polymer like poly(vinyl chloride) (PVC) can be a site for chemical modification. acs.org Although research has focused on the borylation of PVC using copper catalysts, the principle of using alkyl halides for such modifications is established. acs.org The bulky 2,2,5,5-tetramethylhexane (B86233) group, if introduced onto a polymer backbone, could impart properties such as increased rigidity, altered solubility, and enhanced thermal stability due to the restriction of chain movement.

The introduction of such sterically demanding groups can also influence the adhesive properties of materials. For example, polymers containing boronic esters are known to adhere to glass and metal surfaces. acs.org The functionalization of polymers with moieties derived from this compound could lead to new adhesive materials with unique performance characteristics.

The highly branched and non-polar structure of the hydrocarbon backbone of this compound suggests its potential, or the potential of its derivatives, in the design of specialty solvents. Highly branched alkanes can exhibit different solvent properties compared to their linear counterparts, including lower freezing points and different viscosities. The parent alkane, 2,2,5,5-tetramethylhexane, is noted as a solvent. researchgate.net

Furthermore, the steric bulk of this compound makes it a candidate for the development of sterically hindered reagents. Such reagents are crucial in organic synthesis for controlling selectivity in chemical reactions.

Integration into Specialized Organic Synthesis as a Unique Hindered Alkyl Halide

The steric hindrance in this compound is a defining feature that governs its reactivity, making it a valuable tool in specialized organic synthesis for creating complex and sterically congested molecules. nih.gov

Sterically hindered alkyl halides are challenging substrates in many reactions, which has spurred the development of novel synthetic methodologies. For example, the coupling of sterically hindered reaction partners remains a significant challenge in organic synthesis. nih.gov The development of new catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands, has enabled reactions with sterically hindered aryl chlorides at room temperature. organic-chemistry.org

Recent advances have also focused on the use of sterically hindered alkyl halides in the synthesis of other valuable molecules. For instance, photocatalyzed methods have been developed for the aminomethylation of alkyl halides to produce sterically congested tertiary amines. nih.govresearchgate.net Additionally, cobalt-catalyzed asymmetric reductive coupling of isocyanates with tertiary alkyl halides has been shown to produce sterically bulky chiral amides. acs.org These methods highlight the potential of using this compound to access complex molecular architectures that are otherwise difficult to synthesize.

Reaction TypeProduct ClassCatalyst/MethodReference
AminomethylationSterically Congested Tertiary AminesMetal-free photocatalysis nih.govresearchgate.net
Asymmetric Reductive CouplingSterically Bulky Chiral AmidesCobalt-catalysis acs.org
Cross-CouplingBiaryl CompoundsPalladium with NHC ligands organic-chemistry.org

This compound can serve as a precursor for the synthesis of highly branched hydrocarbons. The Wurtz reaction, which involves the coupling of two alkyl halides in the presence of sodium metal, is a classic method for forming carbon-carbon bonds. plymouth.ac.uk While this reaction has its limitations, it can be employed to synthesize symmetrical alkanes. The reaction of this compound in a Wurtz-type coupling would yield 2,2,5,5,7,7,10,10-octamethyl-6,6-dodecadiyl, a highly branched C20 hydrocarbon.

The synthesis of branched alkanes is of interest for creating reference compounds for analytical studies and for investigating the properties of these unique structures. plymouth.ac.uk The synthesis of H-branched alkanes, for example, often involves the formation of new carbon-carbon bonds through reactions like carbonyl additions. plymouth.ac.uk

Exploration in Process Chemistry and Catalyst Development

The challenges associated with the reactivity of sterically hindered alkyl halides like this compound drive innovation in process chemistry and catalyst development. The need to efficiently and selectively transform such substrates pushes the boundaries of current synthetic methods.

The development of catalysts that can overcome the steric hindrance of bulky alkyl halides is an active area of research. researchgate.net For example, iron-catalyzed cross-coupling reactions have emerged as a powerful tool for forming C-C bonds, even with sterically hindered Grignard reagents and alkyl halides. researchgate.net Furthermore, nickel-catalyzed reductive cross-coupling reactions have shown promise for the direct coupling of alkyl halides with aryl halides. organic-chemistry.org

The insights gained from studying the reactivity of hindered molecules like this compound can lead to the development of more robust and versatile catalytic systems. These advancements are crucial for the efficient synthesis of complex molecules in various industries, including pharmaceuticals and materials science. numberanalytics.com The use of alkyl halides in the synthesis of pharmaceuticals is a significant application, often relying on cross-coupling reactions like the Suzuki-Miyaura reaction. numberanalytics.com

Conclusion and Future Research Directions for 1 Chloro 2,2,5,5 Tetramethylhexane Research

Summary of Key Academic Findings and Contributions

1-Chloro-2,2,5,5-tetramethylhexane is a halogenated derivative of 2,2,5,5-tetramethylhexane (B86233). The parent alkane, 2,2,5,5-tetramethylhexane, is characterized by its significant steric hindrance due to the presence of two quaternary carbon atoms. This structural feature profoundly influences the reactivity of its derivatives.

The synthesis of this compound can be achieved through the Wurtz reaction, where 1-chloro-2,2-dimethylpropane (B1207488) is reacted with sodium in a dry ethereal solution. doubtnut.com This method is suitable for creating symmetrical alkanes with an even number of carbon atoms. Another potential route is the free-radical halogenation of 2,2,5,5-tetramethylhexane. However, the high reactivity of chlorine can lead to a mixture of products, although the substitution at the primary carbon is favored. youtube.com The stability of the potential radical intermediates follows the order of tertiary > secondary > primary, which generally influences the product distribution in halogenation reactions. quora.com

The physical and chemical properties of this compound are largely dictated by its bulky alkyl structure. The steric hindrance created by the two t-butyl groups at positions 2 and 5 significantly impacts its reactivity in nucleophilic substitution and elimination reactions. acs.org Generally, increased steric hindrance around the reaction center tends to disfavor SN2 reactions and may promote elimination (E2) pathways, though the specific conditions and the nature of the nucleophile/base are critical. acs.orgquora.com

Below is a table summarizing some of the key properties of the parent compound, 2,2,5,5-tetramethylhexane, which provide a baseline for understanding its chlorinated derivative.

PropertyValue
Molecular FormulaC10H22
Molecular Weight142.28 g/mol
Boiling Point137.46°C
Melting Point-12.6°C
Density0.7150 g/cm³
Refractive Index1.4032
Data for 2,2,5,5-tetramethylhexane chemicalbook.com

Identification of Unexplored Research Avenues and Challenges

The study of this compound presents several opportunities for further research. A primary area of interest is the detailed investigation of its reaction kinetics and mechanisms. The significant steric shielding of the chloromethyl group is expected to dramatically slow down bimolecular substitution (SN2) reactions. Quantifying this effect and comparing it with less hindered haloalkanes would provide valuable data for computational models that predict reaction rates.

Another unexplored avenue is the exploration of its utility in organometallic chemistry. The synthesis of Grignard or organolithium reagents from this compound could be challenging due to potential side reactions, but if successful, would yield highly hindered and potentially novel organometallic reagents. These could have unique applications in asymmetric synthesis or as bulky bases.

A significant challenge in studying this compound and other highly hindered molecules is the difficulty in forming certain derivatives. For instance, reactions that require the formation of a transition state with significant steric crowding, such as the Wolff-Kishner reduction of a corresponding sterically hindered ketone, can be difficult to achieve under standard conditions. wikipedia.org Modifications to reaction conditions, such as those developed by Barton for sterically hindered ketones, might be necessary. wikipedia.org

Further spectroscopic and crystallographic studies are also warranted. Detailed NMR, IR, and mass spectrometry data would provide a more complete picture of its molecular structure and behavior. bldpharm.com X-ray crystallography, if a suitable crystal can be obtained, would offer definitive information about its three-dimensional structure and intramolecular steric interactions.

Prognosis for the Broader Impact of Research on Highly Hindered Halogenated Alkanes

Research into highly hindered halogenated alkanes like this compound has the potential to make significant contributions to several areas of chemistry.

Fundamental Organic Chemistry: A deeper understanding of how extreme steric hindrance affects reaction pathways and rates can refine our fundamental models of chemical reactivity. science.gov It challenges the established boundaries of reaction mechanisms and provides extreme test cases for theoretical predictions.

Materials Science: The incorporation of bulky, sterically hindered groups can influence the physical properties of polymers and other materials. Research on molecules like this compound could inform the design of new materials with tailored properties, such as thermal stability or specific packing arrangements in the solid state.

Drug Discovery and Medicinal Chemistry: While this specific compound may not have direct pharmaceutical applications, the principles learned from its study can be applied to the design of complex drug molecules. nih.gov Steric hindrance is a key factor in determining the interaction of a drug with its biological target. nih.gov Understanding how to manipulate and predict the effects of steric bulk is crucial for rational drug design. The development of synthetic methods for new and unexplored compounds is a continuous driver for innovation in medicinal chemistry. scripps.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.